

# Discovery and history of Amitriptylinoxide in antidepressant therapy

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## Compound of Interest

Compound Name: Amitriptylinoxide

Cat. No.: B1599323

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An In-depth Technical Guide to the Discovery and History of **Amitriptylinoxide** in Antidepressant Therapy

## Executive Summary

**Amitriptylinoxide**, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline, was introduced in Europe during the 1970s.<sup>[1]</sup> Its development was driven by the need for antidepressants with improved tolerability and a faster onset of action compared to its parent compound, amitriptyline. While demonstrating equivalent antidepressant efficacy to amitriptyline, **amitriptylinoxide** exhibits a more favorable side-effect profile, with reduced anticholinergic, sedative, and cardiovascular effects.<sup>[1][2][3][4]</sup> This is attributed to its significantly lower affinity for muscarinic acetylcholine and  $\alpha$ 1-adrenergic receptors. Pharmacokinetic studies reveal that **amitriptylinoxide** is more rapidly absorbed than amitriptyline and also acts as a prodrug, being metabolized to amitriptyline. This guide provides a comprehensive overview of the discovery, pharmacological profile, clinical efficacy, and key experimental methodologies related to **amitriptylinoxide** for researchers, scientists, and drug development professionals.

## Discovery and Historical Context

The advent of tricyclic antidepressants in the 1950s marked a significant milestone in the treatment of depressive disorders. Amitriptyline, discovered in the late 1950s and approved by the FDA in 1961, became a cornerstone of antidepressant therapy. However, its clinical utility

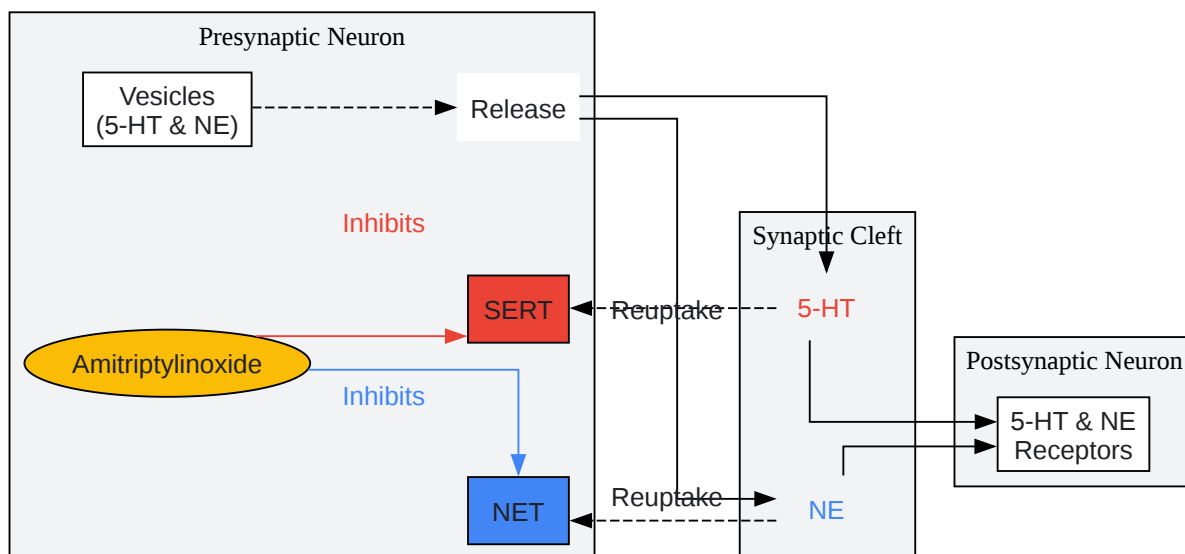
was often limited by a broad range of side effects, including sedation, dry mouth, constipation, and orthostatic hypotension.

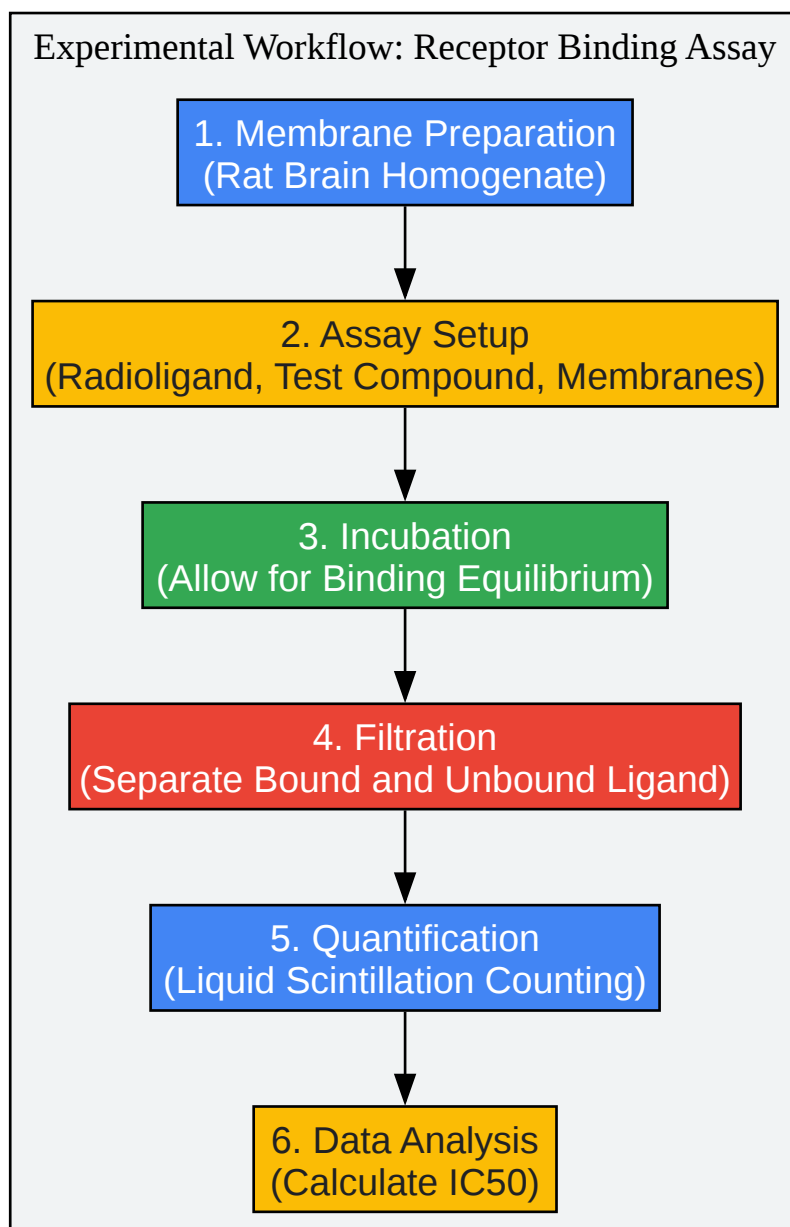
In an effort to mitigate these adverse effects while retaining therapeutic efficacy, researchers focused on modifying the structure of existing TCAs. This led to the development of **amitriptylinoxide**, the N-oxide derivative of amitriptyline. Introduced in Europe in the 1970s, **amitriptylinoxide** was developed with the goal of creating an antidepressant with a more favorable balance of efficacy and tolerability. Clinical trials comparing it to amitriptyline suggested a faster onset of action and a reduction in undesirable side effects.

## Pharmacology

### Mechanism of Action

Similar to its parent compound, **amitriptylinoxide**'s primary antidepressant effect is mediated by its ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This blockage of the serotonin transporter (SERT) and norepinephrine transporter (NET) leads to an increased concentration and prolonged activity of these monoamines in the synapse, which is believed to be the underlying mechanism for its therapeutic effects in depression.





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